4,5-Dibromo-2-methoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

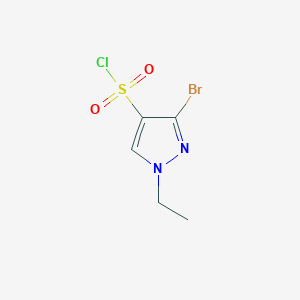

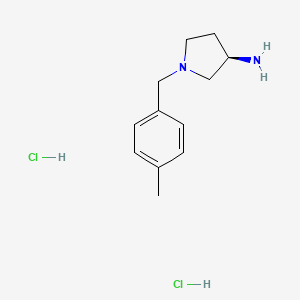

4,5-Dibromo-2-methoxypyrimidine is a chemical compound with the CAS Number: 2470436-74-7 . It has a molecular weight of 267.91 .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H4Br2N2O/c1-10-5-8-2-3 (6)4 (7)9-5/h2H,1H3 . This indicates that the molecule consists of 5 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Applications De Recherche Scientifique

Antiviral Activity

One study discusses the preparation of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, leading to compounds with notable antiretroviral activity. This includes the development of derivatives through reactions that potentially involve compounds like 4,5-Dibromo-2-methoxypyrimidine, highlighting its role in synthesizing biologically active molecules (Hocková et al., 2003).

Vasospasm Prevention

Another research focused on the prevention of cerebral vasospasm induced by subarachnoid hemorrhage, where compounds structurally related to this compound were evaluated for their effectiveness. This underscores the potential therapeutic applications of such compounds in critical neurological conditions (Zuccarello et al., 1996).

Kinase Inhibition for Cancer Therapy

The synthesis of 2,4-Disubstituted-5-fluoropyrimidines, a core structure in anticancer agents like 5-fluorouracil, showcases the pivotal role of pyrimidine derivatives in designing kinase inhibitors. This research illustrates the broader utility of this compound in creating compounds with potential anticancer properties (Wada et al., 2012).

Hepatitis B Virus Inhibition

A study on 2',3'-dideoxy-3'-thiapyrimidine nucleosides for inhibiting hepatitis B virus (HBV) DNA replication highlights the significance of pyrimidine derivatives in antiviral research. Although not directly mentioning this compound, this research underscores the potential of pyrimidine bases in therapeutic applications against viral diseases (Doong et al., 1991).

Antitumor Activity

The development of 6-(dibromomethyl)-5-nitropyrimidines evaluated for their antiproliferative activity against various cell lines demonstrates the application of brominated pyrimidines in anticancer research. This suggests a potential use of this compound in synthesizing novel antitumor agents (Thompson et al., 1997).

Corrosion Inhibition

Research into thiopyrimidine derivatives as corrosion inhibitors for mild steel in acidic environments points to the utility of pyrimidine derivatives in industrial applications. This indicates the broader relevance of compounds like this compound beyond the pharmaceutical domain (Singh et al., 2016).

Electrochemical Treatment of Wastewater

A study on the electrochemical treatment of wastewater containing anticancer drugs, including 5-Fluoro-2-Methoxypyrimidine, highlights the environmental applications of pyrimidine derivatives. This research underscores the importance of such compounds in developing sustainable methods for treating pharmaceutical wastewater (Zhang et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4,5-dibromo-2-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWCBZYOKICKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2693645.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2693654.png)

![3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B2693659.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2693665.png)